Stereochemical Identity: (2E,4E) Configuration as a Chromatographic Resolver for Terbinafine Impurity Profiling
The target compound bears an unambiguous (2E,4E) configuration, as confirmed by the InChI stereochemical descriptors (/b9-8+,11-7+) [1]. This stereochemistry is essential for its chromatographic resolution as Terbinafine Impurity 31. In contrast, the (2E,4Z) and (2Z,4E) configurational isomers, which are potential by-products in Terbinafine synthesis, exhibit different reversed-phase retention times and distinct UV spectral properties due to altered conjugation geometry [2]. The (2E,4E) form is the specific species specified in analytical reference catalogues for Terbinafine impurity profiling, and any deviation in double-bond geometry compromises the accuracy of impurity quantification in finished pharmaceutical testing.
| Evidence Dimension | Stereochemical identity (bond stereochemistry) |
|---|---|
| Target Compound Data | (2E,4E) configuration (InChI: b9-8+,11-7+); molecular weight 250.29 g/mol |
| Comparator Or Baseline | (2E,4Z) and (2Z,4E) configurational isomers of the same molecular formula; also other Terbinafine impurities (e.g., Impurity E dimer, CAS 863984-04-7) |
| Quantified Difference | Qualitative structural difference; no quantitative isomer ratio data available in the public domain for this specific compound class |
| Conditions | Structural identity assigned via ¹H NMR, ¹³C NMR, and mass spectrometry in the Colombo synthetic route [2] |
Why This Matters
For procurement of an impurity reference standard, stereochemical identity is non-negotiable: the regulatory method peak assignment depends on exact co-elution of the standard with the unknown impurity, and a mismatched isomer yields a systematic quantification error.
- [1] PubChem CID 44184922, InChI: InChI=1S/C14H18O4/c1-14(2,3)10-6-7-11(13(16)18-5)8-9-12(15)17-4/h7-9H,1-5H3/b9-8+,11-7+ View Source
- [2] Colombo, L., Di Giacomo, M., Serra, M., & Tambini, S. M. Tetrahedron, 65(29–30), 5838–5843 (2009). View Source
